N-Acetylthiourea
Description
Overview of N-Acetylthiourea within Thiourea (B124793) Chemistry
This compound is a key member of the acyl thiourea class of compounds, which are characterized by the presence of an acyl group attached to a thiourea core. rsc.org Thiourea and its derivatives, including this compound, are significant organic sulfur compounds widely explored in organic synthesis. acs.orgmdpi.com The thiourea functional group forms a biologically active moiety and serves as a versatile scaffold for various chemical applications. acs.orgresearchgate.net The structure of acyl thioureas, such as this compound, contains a central hydrophilic portion and potentially hydrophobic regions depending on other substituents, making them interesting for diverse chemical investigations. rsc.org
Research Significance and Academic Relevance of this compound
This compound holds academic relevance due to its utility as a building block and intermediate in the synthesis of various organic molecules, particularly heterocyclic compounds like thiazolidine (B150603) derivatives. mdpi.comnordmann.globallookchem.com Its structure, featuring both hard (oxygen and nitrogen) and soft (sulfur) donor sites, allows it to act as a ligand in coordination chemistry, forming complexes with various metal ions, such as copper(II). researchgate.netcentralasianstudies.org Research into the coordination compounds of this compound with metals like copper(II) has revealed insights into their structure and potential applications in catalysis and biological systems. centralasianstudies.org Furthermore, this compound and its derivatives have been studied for their potential biological activities, contributing to research in medicinal chemistry. mdpi.commdpi.comanalis.com.myscielo.org.za Studies have investigated its oxidation mechanisms, highlighting differences compared to unsubstituted thiourea. scielo.org.zancats.io The compound's physical and chemical properties, including its melting point and solubility, are also subjects of academic study to understand its behavior in different conditions. lookchem.comchemicalbook.comchemicalbook.com
Historical Context of this compound Studies
While specific early historical studies focusing solely on this compound are not extensively detailed in the provided snippets, the broader study of thiourea and its derivatives has a considerable history in chemistry due to their important applications in synthesizing biologically active compounds. mdpi.comscielo.org.za Research on the vibrational spectra and structural features of thiourea derivatives, including this compound, dates back several decades, with studies examining their infrared spectra and conformation. oup.com The interest in sulfur-nitrogen compounds containing the -NHCSNH- skeleton, present in this compound, has been driven by their observed biological activities. oup.com Early research also involved the synthesis and characterization of coordination compounds formed by thiourea derivatives. centralasianstudies.org
Scope and Objectives of the Research Outline
This research outline focuses exclusively on the chemical compound this compound. The objective is to provide a structured overview of its place within thiourea chemistry, its significance and relevance in academic research, and a brief historical context of its study. The scope is limited to the chemical properties, synthesis as reported in research, coordination chemistry, and its role as an intermediate or building block in organic synthesis, as supported by the provided information. The outline specifically excludes discussions on dosage, administration, safety, and adverse effects.
Detailed research findings are included where available, particularly concerning synthesis yields and structural characterization methods.
Detailed Research Findings: Synthesis and Characterization
Research has demonstrated various synthetic routes to obtain this compound derivatives and their subsequent reactions. For instance, N-(2,6-dichlorophenyl)-N'-acetylthiourea has been used as a starting material in reactions to synthesize other compounds like N-(2,6-dichlorophenyl)-N'-acetyl-S-isobutyl-thiourea and N-(2,6-dichlorophenyl)-N'-acetyl-S-methylisothiourea. prepchem.comprepchem.com
| Starting Material | Reactants | Product | Reported Yield |
| N-(2,6-dichlorophenyl)-N'-acetylthiourea | Potassium carbonate, Isobutylbromide, Acetone | N-(2,6-dichlorophenyl)-N'-acetyl-S-isobutyl-thiourea | 92% prepchem.com |
| N-(2,6-dichlorophenyl)-N'-acetylthiourea | Sodium carbonate, Methyliodide, Ethanol (B145695) | N-(2,6-dichlorophenyl)-N'-acetyl-S-methylisothiourea | 55.2% prepchem.com |
| Thiourea | Chloride (specific chloride not specified) | Acetothiourea (this compound) | Not specified lookchem.com |
| Acid chloride | Ammonium (B1175870) thiocyanate (B1210189), followed by a heterocyclic amine | New N-acyl thiourea derivatives (general method) mdpi.com | Varied (e.g., 41-76% for compound 1b) mdpi.com |
Coordination compounds of copper(II) with this compound (NAT) have been synthesized, with reported yields ranging from 72% to 80%. centralasianstudies.org Elemental analysis and spectroscopic methods like IR spectroscopy, potentiometry, and conductometry were used to establish the composition and structure of these complexes. centralasianstudies.org For example, the synthesis of [CuNAT(H₂O)₂]Cl₂ from CuCl₂∙2H₂O and NAT showed a yield of 72-73%. centralasianstudies.org The synthesis of [Cu(NAT)₂SO₄]∙2H₂O from CuSO₄∙5H₂O and NAT in H₂SO₄ resulted in a yield of 79.1%. centralasianstudies.org These studies indicated that this compound can coordinate to copper(II) as a monodentate ligand through the sulfur atom or as a bidentate ligand through the sulfur and oxygen atoms, leading to the formation of chelate structures. centralasianstudies.org
Spectroscopic data, such as ¹H and ¹³C NMR, and IR spectroscopy, are commonly used to characterize this compound and its derivatives, confirming their structures and providing insights into their molecular properties. mdpi.comlookchem.comoup.com Crystal structure analysis using single-crystal X-ray diffraction has also been employed to determine the solid-state structure and intermolecular interactions, such as hydrogen bonding, in acyl thiourea compounds. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-carbamothioylacetamide | |
|---|---|---|
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InChI |
InChI=1S/C3H6N2OS/c1-2(6)5-3(4)7/h1H3,(H3,4,5,6,7) | |
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InChI Key |
IPCRBOOJBPETMF-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=O)NC(=S)N | |
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Molecular Formula |
C3H6N2OS | |
| Record name | 1-ACETYL-2-THIOUREA | |
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DSSTOX Substance ID |
DTXSID4060446 | |
| Record name | 1-Acetyl-2-thiourea | |
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Molecular Weight |
118.16 g/mol | |
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Physical Description |
1-acetyl-2-thiourea is a white crystalline solid. Noncombustible, but decomposes with heating., White solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS] | |
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| Record name | 1-Acetyl-2-thiourea | |
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Solubility |
SOL IN DILUTE SODIUM HYDROXIDE, HOT WATER; SLIGHTLY SOL IN WATER, ETHER, Slightly soluble in water and ethyl ether; soluble in ethanol. | |
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Vapor Pressure |
0.000372 [mmHg] | |
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Color/Form |
PRISMS FROM WATER; RHOMBIC CRYSTALS FROM ALCOHOL | |
CAS No. |
591-08-2 | |
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| Record name | Acetylthiourea | |
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| Record name | N-ACETYLTHIOUREA | |
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Melting Point |
329 to 336 °F (NTP, 1992), 165 °C | |
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Ii. Synthesis Methodologies and Reaction Pathways of N Acetylthiourea
Mechanistic Investigations of N-Acetylthiourea Formation
Nucleophilic Addition Reactions in this compound Synthesis
Reactivity and Transformation Mechanisms of this compound
This compound undergoes various transformations depending on the reaction conditions, including gas-phase pyrolysis and hydrolysis.
Gas-Phase Pyrolysis Mechanisms of this compound
Theoretical studies employing density functional theory have investigated the gas-phase pyrolysis of this compound researchgate.netresearchgate.netcedia.edu.ecgoogle.comx-mol.comorcid.orgcedia.edu.ec. These studies provide insights into the step-wise reaction mechanism.
Research suggests that a crucial step in the gas-phase decomposition of this compound is an intramolecular nucleophilic attack researchgate.netresearchgate.netcedia.edu.ec. This step is proposed as the rate-determining stage of the pyrolysis mechanism researchgate.netresearchgate.net. The attack involves the sulfur atom acting as a nucleophile, targeting the carbonyl carbon within the same molecule researchgate.netresearchgate.net.
The gas-phase pyrolysis of this compound results in its decomposition into two primary products: ketene (B1206846) and thiourea (B124793) researchgate.netresearchgate.net. This fragmentation occurs as a consequence of the intramolecular rearrangements and bond cleavages initiated by the nucleophilic attack.
Theoretical calculations have been employed to evaluate the thermodynamic and kinetic parameters associated with the gas-phase pyrolysis of this compound researchgate.netresearchgate.net. These parameters, typically assessed at specific temperatures and pressures (e.g., 600 K and 1 atm), provide quantitative data on the reaction's energy profile and rate researchgate.netresearchgate.net. The kinetics of the pyrolysis are influenced by the electron-withdrawing effect of the acetyl group researchgate.netresearchgate.net.
While specific numerical values for activation energies or thermodynamic changes for this compound pyrolysis were not extensively detailed in the provided snippets, the evaluation of these parameters is a standard part of mechanistic studies to understand reaction feasibility and rate.
Hydrolysis Mechanisms of this compound
This compound is known to undergo hydrolysis, particularly in alkaline conditions.
Alkaline Hydrolysis of N-Acetylthioureas
In alkaline conditions, N-acylthioureas ionize. The hydrolysis then proceeds rapidly cdnsciencepub.com. The mechanism involves the attack of a hydroxide (B78521) ion on the un-ionized N-acylthiourea molecule cdnsciencepub.comresearchgate.net. Studies on N-benzoylthiourea, a related N-acylthiourea, support this mechanism cdnsciencepub.com.
Role of Hydroxide Ion Concentration in Hydrolysis Kinetics
The rate of alkaline hydrolysis of N-acylthioureas is dependent on the hydroxide ion concentration. However, the rates become independent of hydroxide ion concentration when it exceeds approximately 0.1 M cdnsciencepub.comresearchgate.net. This observation supports a mechanism where the reaction involves the attack of a hydroxide ion on the un-ionized form of the N-acylthiourea molecule cdnsciencepub.comresearchgate.net. In the case of this compound, its hydrolysis is reported to be rapid in strong acid/base media chemicalbook.com. For N-benzoylthiourea, a 22,000-fold increase in hydroxide ion concentration resulted in only a 170-fold increase in the pseudo first-order rate constant, indicating a leveling off of the rate at higher alkaline concentrations epa.gov.
Oxidation Mechanisms of this compound
The oxidation of this compound (ACTU) has been investigated using various oxidizing agents, including aqueous bromate (B103136) and aqueous bromine scielo.org.zaresearchgate.netajol.info. The sulfur atom in thiourea derivatives is considered a soft nucleophile and is readily oxidized scielo.org.za. The oxidation pathway often involves successive S-oxygenation scielo.org.zaacs.orgnih.gov.
Oxidation by Aqueous Bromate
The oxidation of this compound by acidic bromate has been studied by monitoring the formation of bromine scielo.org.zaresearchgate.netajol.info.
Stoichiometry and Products of Bromate Oxidation
The stoichiometry of the reaction between this compound and acidic bromate depends on the conditions, specifically the ratio of oxidant to reductant scielo.org.zaresearchgate.netajol.info.
Under stoichiometric ratios (4:3 bromate to ACTU), the reaction leads to the complete desulfurization of ACTU to its urea (B33335) analogue, N-acetylurea, and bromide ions. The stoichiometry is represented as: 4BrO₃⁻ + 3(CH₃CO)NH(NH₂)C=S + 3H₂O → 4Br⁻ + 3(CH₃CO)NH(NH₂)C=O + 3SO₄²⁻ + 6H⁺ scielo.org.zaresearchgate.netajol.info
In conditions with excess acidic bromate, the stoichiometry changes, and bromine is formed. The stoichiometry in excess bromate is reported as: 8BrO₃⁻ + 5(CH₃CO)NH(NH₂)C=S + H₂O → 4Br₂ + 5(CH₃CO)NH(NH₂)C=O + 5SO₄²⁻ + 2H⁺ scielo.org.zaresearchgate.netajol.info
The primary product observed from the oxidation pathway is N-acetylurea scielo.org.zaresearchgate.netajol.info. Intermediate sulfur oxo-acids, such as sulfenic or sulfinic acids, which are sometimes observed with other substituted thioureas, were not detected as stable intermediates in the oxidation of this compound scielo.org.zaresearchgate.netajol.info.
Induction Periods and Bromine Formation
The oxidation of this compound by acidic bromate exhibits an induction period before the formation of bromine is observed scielo.org.zaresearchgate.netajol.infobepress.com. Bromine formation in this reaction is attributed to a secondary reaction where bromide ions produced in the initial reaction react with the excess acidic bromate scielo.org.zaresearchgate.netajol.info. At high excess of bromate, the amount of bromine formed is determined by the initial concentration of ACTU scielo.org.zaresearchgate.net. The induction period can be inversely dependent on the initial bromate concentration researchgate.net.
Oxidation by Aqueous Bromine
The reaction of this compound with aqueous bromine is significantly faster than its oxidation by acidic bromate scielo.org.zaresearchgate.netajol.info.
The stoichiometry for the reaction with aqueous bromine is: 4Br₂(aq) + (CH₃CO)NH(NH₂)C=S + 5H₂O → 8Br⁻ + (CH₃CO)NH(NH₂)C=O + SO₄²⁻ + 10H⁺ scielo.org.zaresearchgate.netajol.info
This reaction is very rapid, with a reported lower limit bimolecular rate constant of 2.1 × 10⁵ M⁻¹ s⁻¹ scielo.org.zaresearchgate.netajol.info. The appearance of bromine signals the complete consumption of ACTU in the bromate oxidation because the reaction between ACTU and bromine is much faster scielo.org.zaresearchgate.netajol.info. Similar to the bromate oxidation, intermediate sulfur oxo-acids were not trapped or detected during the oxidation of this compound by aqueous bromine scielo.org.zaresearchgate.netajol.info. The reaction is first order in both bromine and ACTU scielo.org.zaresearchgate.net.
Stoichiometry of this compound Oxidation Reactions
| Oxidizing Agent | Conditions | Stoichiometry (Oxidizer : ACTU) | Products |
| Acidic Bromate | Stoichiometric | 4 : 3 | Br⁻, N-Acetylurea, SO₄²⁻, H⁺ |
| Acidic Bromate | Excess Bromate | 8 : 5 | Br₂, N-Acetylurea, SO₄²⁻, H⁺, Br⁻ (initially) |
| Aqueous Bromine | - | 4 : 1 | Br⁻, N-Acetylurea, SO₄²⁻, H⁺ |
Rate Constant for ACTU Oxidation by Aqueous Bromine
| Reaction | Rate Constant (M⁻¹ s⁻¹) | Notes |
| ACTU + Aqueous Bromine | ≥ 2.1 × 10⁵ | Lower limit |
Kinetics of Bromine Oxidation
The oxidation of this compound by aqueous bromine has been investigated, revealing a rapid reaction. ajol.info The stoichiometry of this reaction is described by the equation: 4Br₂(aq) + (CH₃CO)NH(NH₂)C=S + 5H₂O → 8Br⁻ + (CH₃CO)NH(NH₂)C=O + SO₄²⁻ + 10H⁺. ajol.info This reaction is significantly faster than those involving acidic bromate, with a lower limit bimolecular rate constant of 2.1 x 10⁵ M⁻¹ s⁻¹. ajol.info The rapid rate suggests that bromine and ACTU cannot coexist on the timescale of reactions involving bromate. ajol.info The appearance of bromine signals the complete consumption of ACTU. ajol.info Studies have indicated that the initial oxidation of ACTU by hypobromous acid (HOBr), a reactive species generated in situ, likely proceeds through the formation of unstable sulfenic, followed by sulfinic and sulfonic acids. scielo.org.zaresearchgate.net However, intermediate sulfur oxo-acids of ACTU have not been successfully trapped during this oxidation pathway to N-acetylurea. ajol.info The reaction is strongly catalyzed by acid, which decreases the induction period before bromine formation and increases the rate of bromine formation afterward. scielo.org.za
Oxidation by Chlorite (B76162) and Chlorine Dioxide
The oxidation reactions of this compound by chlorite (ClO₂⁻) and chlorine dioxide (ClO₂) have been studied in slightly acidic media, exhibiting complex kinetics and mechanisms. researchgate.netnih.govacs.org
Acid Dependence in Chlorite Oxidation
The reaction between ACTU and chlorite (ACTU-ClO₂⁻) displays a complex dependence on acid concentration. researchgate.netnih.govacs.org Acid catalysis is observed at pH > 2, while acid retardation occurs in more acidic conditions. researchgate.netnih.govacs.orgscielo.org.za This complex behavior is attributed to the dissociation of chlorous acid (HClO₂) and the protonation of the thiol group on ACTU at high acid concentrations, which reduces the nucleophilicity of the sulfur center. researchgate.net
Autocatalysis in Chlorine Dioxide Oxidation
The reaction of chlorine dioxide with ACTU is notably rapid and autocatalytic. nih.govacs.org In conditions with excess oxidant (chlorite), the reaction is characterized by a short induction period followed by a rapid and autocatalytic formation of chlorine dioxide. researchgate.netnih.govacs.org This autocatalysis in the ACTU-ClO₂⁻ reaction is significantly stronger than that observed in reactions of other oxychlorine species with thiocarbamides. researchgate.netnih.govacs.org Chlorine dioxide is generated from the reaction between the intermediate hypochlorous acid (HOCl) and excess chlorite (2ClO₂⁻ + 2HOCl + H⁺ → 2ClO₂(aq) + Cl⁻ + H₂O). researchgate.net Oligo-oscillatory behavior in chlorine dioxide formation can be observed in certain oxidant-to-reductant ratios, arising from the competition between reactions that form ClO₂ and those that consume it. researchgate.netnih.govacs.org
The reaction of chlorine dioxide with ACTU is proposed to involve the initial formation of an adduct. researchgate.netnih.govacs.org This adduct then hydrolyzes, eliminating an unstable oxychlorine intermediate (HClO₂⁻), which subsequently reacts with another ClO₂ molecule to regenerate and accumulate ClO₂⁻. researchgate.netnih.govacs.org
Formation of Sulfur Oxo-acids and Sulfate (B86663)
The oxidation of ACTU by chlorite and chlorine dioxide leads to the formation of sulfate as a final product, indicating complete desulfurization of the thiocarbamide moiety. researchgate.netnih.govacs.orgijpcbs.com In excess chlorite conditions, sulfate formation is sudden and rapid after a short induction period. researchgate.netnih.govacs.org
The oxidation pathway involves the successive oxidation of the sulfur center through the formation of sulfenic and sulfinic acids. researchgate.netnih.govacs.org Oxidation of the sulfinic acid by chlorine dioxide proceeds directly to sulfate, bypassing the sulfonic acid. researchgate.netnih.govacs.org Sulfonic acids are generally inert to further oxidation and are only oxidized to sulfate following an initial hydrolysis step that yields bisulfite, which is then rapidly oxidized. researchgate.netnih.govacs.org
The stoichiometry of the reaction with chlorite in excess is 2:1 (chlorite:ACTU), resulting in the urea analogue and sulfate: 2ClO₂⁻ + CH₃CONH(NH₂)C=S + H₂O → CH₃CONH(NH₂)C=O + SO₄²⁻ + 2Cl⁻ + 2H⁺. nih.govacs.org For the reaction with chlorine dioxide, the stoichiometry is 8:5 (ClO₂:ACTU): 8ClO₂(aq) + 5CH₃CONH(NH₂)C=S + 9H₂O → 5CH₃CONH(NH₂)C=O + 5SO₄²⁻ + 8Cl⁻ + 18H⁺. nih.govacs.org
Iii. Coordination Chemistry of N Acetylthiourea
Ligand Properties of N-Acetylthiourea
This compound possesses multiple potential donor atoms, allowing it to coordinate with metal ions in different modes. The presence of both hard (oxygen and nitrogen) and soft (sulfur) donor atoms enables interactions with a range of metal ions, including both transition and main group metals. researchgate.net The introduction of a carbonyl group to the thiourea (B124793) structure in acylthioureas, such as this compound, enhances their binding ability to both cations and anions. researchgate.net
Donor Atoms and Coordination Modes (Monodentate, Bidentate, Polydentate)
This compound can coordinate to metal centers as a neutral ligand, a monoanion, or a dianion. researchgate.net Its coordination modes can be varied, including monodentate, bidentate, and potentially polydentate depending on the specific metal ion and reaction conditions. researchgate.net
Monodentate Coordination: this compound can bind to a metal ion through a single donor atom. Coordination solely through the sulfur atom of the thiocarbonyl group is a reported monodentate mode, observed in complexes with soft d10 metals like Cu(I), Ag(I), Au(I), and Hg(II). conicet.gov.ar
Bidentate Coordination: this compound frequently acts as a bidentate ligand, coordinating through two donor atoms. Common bidentate modes involve coordination through the sulfur atom of the thiocarbonyl group and the oxygen atom of the carbonyl group. centralasianstudies.orgcentralasianstudies.org This S,O-coordination can lead to the formation of chelate rings. centralasianstudies.orgcentralasianstudies.org Another bidentate mode involves coordination through the sulfur and nitrogen atoms. mdpi.comrsc.org
Polydentate Coordination: While monodentate and bidentate modes are prevalent, thiourea derivatives, in general, have the potential to act as polydentate ligands due to the presence of multiple donor atoms. researchgate.net
Chelate Structure Formation
When this compound acts as a bidentate ligand, it can form chelate structures with metal ions. Coordination through the sulfur and oxygen atoms of this compound to a central metal ion can result in the formation of five-membered chelate rings. centralasianstudies.org The formation of chelate coordination compounds is supported by evidence such as higher melting points compared to non-chelated compounds and shifts in characteristic absorption bands in IR spectroscopy. centralasianstudies.org Acylthioureas, coordinating via the thiourea sulfur and acyl oxygen atoms, have shown a preference for forming six-membered M-S-C-N-C-O ring chelates, which offer stability. researchgate.net Less commonly, four-membered S,N chelated complexes with acylthioureas have also been reported. researchgate.net
Synthesis and Characterization of this compound Metal Complexes
The synthesis of this compound metal complexes typically involves reacting a metal salt with this compound in a suitable solvent. The resulting complexes are then characterized using various analytical and spectroscopic techniques to confirm their composition and structure.
Coordination with Transition Metals (e.g., Copper (II), Rhenium (V))
This compound forms coordination compounds with various transition metals. Studies have reported the synthesis of new coordination compounds of copper(II) with this compound in different media, such as ethanol (B145695) and HCl. centralasianstudies.orgcentralasianstudies.org Examples of synthesized copper(II) complexes include [CuNAT(H₂O)₂]Cl₂, [Cu(NAT)₂SO₄]∙2H₂O, [Cu(NAT)₂Br₂]∙H₂O, [CuNAT(NO₃)₂]∙2H₂O, and [CuNAT(ClO₄)₂]∙3H₂O (where NAT represents this compound). centralasianstudies.orgcentralasianstudies.org These studies indicate that this compound can coordinate to copper(II) as a monodentate ligand through the sulfur atom or as a bidentate ligand through the sulfur and oxygen atoms. centralasianstudies.orgcentralasianstudies.org Potentiometric studies on the complex formation of copper(II) with this compound in HCl medium have shown stepwise complexation, with the combination of up to four molecules of the ligand with Cu(II). researcher.liferesearchgate.net
Coordination of this compound with Rhenium (V) has also been investigated. The process of complexation of rhenium(V) with this compound in a 6 mol/l HCl medium has been studied. centralasianstudies.org N-Phenyl-N'-acetylthiourea has been reported as a chelating agent for the spectrophotometric determination of ruthenium, forming a blue complex in hydrochloric acid. osti.gov While the specific coordination of this compound with Rhenium(V) was mentioned in the search results, detailed complex compositions and structures were not extensively provided. However, related acylthiourea ligands have been shown to react with oxorhenium(V) complexes. conicet.gov.ar
Influence of Reaction Media on Complex Formation
The reaction medium plays a significant role in the formation of this compound metal complexes. The synthesis of copper(II) coordination compounds with this compound has been carried out in water-ethanol and acidic media. centralasianstudies.org The molar ratio of the initial reagents (Cu:NAT) also influences the products obtained. centralasianstudies.org Using an excess amount of ligand beyond certain ratios can lead to the precipitation of a mixture of the complex and unreacted ligand. centralasianstudies.org The general patterns in the change of stability constants of resulting complex particles are influenced by the solvent concentration. researchgate.net
Spectroscopic Confirmation of Coordination (e.g., IR Spectroscopy, NMR)
Spectroscopic techniques are crucial for confirming the coordination of this compound to metal ions and elucidating the structure of the resulting complexes.
IR Spectroscopy: Infrared (IR) spectroscopy is widely used to identify the functional groups involved in coordination. Analysis of IR spectra of this compound complexes often shows shifts in the absorption bands corresponding to the C=S, N-H, and C=O stretching vibrations. centralasianstudies.orgcentralasianstudies.org These shifts indicate the involvement of the thiocarbonyl sulfur, nitrogen, and carbonyl oxygen atoms in coordination and can provide evidence for the formation of chelate structures. centralasianstudies.orgcentralasianstudies.org The presence of coordinated and crystallization water in the complexes can also be confirmed by bands in the IR spectra. centralasianstudies.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is another valuable tool for characterizing this compound complexes. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide information about the binding sites and the electronic environment around the metal center. researchgate.net For instance, the absence of N-H signals in the ¹H NMR spectra can indicate deprotonation and coordination through the nitrogen atom. researchgate.net
Other characterization techniques used include elemental analysis, potentiometry, conductometry, UV-Vis spectroscopy, mass spectrometry, thermal analysis, and Powder X-ray diffraction studies. centralasianstudies.orgcentralasianstudies.orgisca.me
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 2723593 |
| Copper(II) acetate (B1210297) | 8895 ereztech.com or 165397 (monohydrate) fishersci.seamericanelements.comwikidata.org |
| Rhenium(V) chloride | 83602 |
Data Tables
Based on the search results, a table summarizing some of the synthesized copper(II) complexes with this compound and their reported compositions can be presented:
| Complex Composition | Synthesis Medium | Molar Ratio (Cu:NAT) |
| [CuNAT(H₂O)₂]Cl₂ | HCl | 1:1 |
| [Cu(NAT)₂SO₄]∙2H₂O | Ethanol | Not specified |
| [Cu(NAT)₂Br₂]∙H₂O | Ethanol | Not specified |
| [CuNAT(NO₃)₂]∙2H₂O | Ethanol | Not specified |
| [CuNAT(ClO₄)₂]∙3H₂O | Ethanol | Not specified |
| [Cu L(H₂O)₂]SO₄ (L=NAT) | Ethanol | Not specified |
| [CuL₂]SO₄2H₂O (L=NAT) | Ethanol | Not specified |
| [CuL₂(H₂O)Br]Br (L=NAT) | Ethanol | Not specified |
| [Cu L(H₂O)₂]Br₂ (L=NAT) | Ethanol | Not specified |
| [CuL₂(H₂O)S CN]S CN(V) (L=NAT) | Ethanol | Not specified |
Potentiometric studies on copper(II) complexation with this compound in 4 mol/l HCl at 308 K indicated the formation of complexes with varying numbers of ligand molecules coordinated to Cu(II), with the production function (average number of ligands bound to the metal ion) varying from 0.38 to 4.04, suggesting stepwise complexation and the combination of up to four ligand molecules with Cu(II). researcher.liferesearchgate.net The stability step constants were found to decrease with an increasing number of this compound molecules in the inner coordination sphere.
Structural Analysis of this compound Coordination Compounds
Structural analysis techniques, particularly X-ray diffraction, are crucial in determining the precise arrangement of atoms in this compound metal complexes and understanding the nature of the metal-ligand interactions conicet.gov.arrsc.orgthaiscience.info.
X-ray Diffraction Analysis of Metal Complexes
Studies on various metal complexes with acylthiourea ligands, including those related to this compound, have frequently employed single-crystal XRD to confirm their structures conicet.gov.arrsc.orgresearchgate.netnih.gov. For instance, XRD analysis of copper(II) complexes with this compound has confirmed the formation of chelate structures where the ligand coordinates bidentately through sulfur and oxygen atoms centralasianstudies.orgcentralasianstudies.org. In other acylthiourea complexes, XRD has revealed diverse coordination geometries, such as distorted tetrahedral, trigonal planar, and square planar, depending on the metal ion and the specific ligand substitution pattern rsc.org.
XRD data can also indicate changes in bond lengths upon coordination, such as the elongation of the C=S bond compared to the free ligand, which supports coordination through the sulfur atom rsc.org. Furthermore, powder X-ray diffraction studies have been used to determine the crystallite sizes of this compound complexes isca.me.
Intramolecular and Intermolecular Interactions in Complexes
The structural integrity and packing of this compound coordination compounds are significantly influenced by both intramolecular and intermolecular interactions conicet.gov.arrsc.orgresearchgate.net. These interactions include various types of hydrogen bonds and weaker forces like π-π stacking conicet.gov.arrsc.orgresearchgate.net.
Theoretical Studies on Metal-Ligand Interactions in this compound Complexes
Theoretical studies, particularly those employing Density Functional Theory (DFT), complement experimental findings by providing insights into the electronic structure, bonding, and stability of this compound and its metal complexes researchgate.nettjnpr.orgmdpi.com. These computational methods can help to understand the nature of the metal-ligand interactions at a molecular level.
DFT calculations can be used to optimize the geometries of the complexes, calculate vibrational frequencies, and analyze electronic properties such as charge distribution and frontier molecular orbitals researchgate.nettjnpr.orgmdpi.com. These studies can provide theoretical support for the experimentally observed coordination modes and the strength of the interactions between the metal ion and the donor atoms of this compound centralasianstudies.orgcentralasianstudies.org.
Theoretical approaches have been applied to study the complexation process of metal ions with this compound, providing information on the stepwise formation and stability constants of the resulting complexes researchgate.net. Furthermore, computational studies can investigate the potential energy surfaces for different coordination modes and conformations of the ligand, helping to explain the observed structural preferences oup.com. Analysis of electronic properties through methods like Natural Bond Orbital (NBO) analysis can reveal the nature of electron delocalization and hyperconjugative interactions within the complexes researchgate.net.
Theoretical studies, in conjunction with experimental data, contribute to a comprehensive understanding of the coordination chemistry of this compound and its interactions with metal ions.
Iv. Spectroscopic Characterization and Advanced Analytical Methods
Vibrational Spectroscopy of N-Acetylthiourea
Vibrational spectroscopy, encompassing both Infrared and Raman techniques, is a powerful tool for studying the molecular vibrations of this compound and its derivatives oup.comresearchgate.netelixirpublishers.comresearchgate.net. These spectra provide characteristic fingerprints that aid in identification and structural analysis, and their interpretation, often supported by theoretical calculations, allows for the assignment of specific bands to particular functional group vibrations and molecular motions oup.comresearchgate.netelixirpublishers.comresearchgate.netelixirpublishers.com.
Fourier Transform Infrared (FT-IR) spectroscopy has been widely used to examine the vibrational modes of this compound centralasianstudies.orgoup.comresearchgate.netelixirpublishers.comresearchgate.netelixirpublishers.comelixirpublishers.com. Studies have investigated the IR spectra of this compound in various forms, including polycrystalline solids and solutions, utilizing techniques such as KBr pellets, Nujol mulls, and Attenuated Total Reflectance (ATR) mdpi.comnih.govoup.commdpi.comconicet.gov.ar. The infrared spectra of this compound and its N,N,N'-trideuterated analog have been examined in the range of 4000—50 cm⁻¹ oup.comresearchgate.netresearchgate.net.
Key absorption bands observed in the FT-IR spectra of this compound provide information about its functional groups. The asymmetric and symmetric stretching vibrations of the secondary amine (N-H) groups in the thioamide and amide functionalities are typically observed in the high-energy region (3500–2500 cm⁻¹) conicet.gov.araip.org. Specifically, bands around 3177 cm⁻¹ and 3120 cm⁻¹ have been assigned to the asymmetric and symmetric N-H stretching vibrations, respectively, with values below 3300 cm⁻¹ potentially indicating intramolecular hydrogen bonding aip.org. Another N-H stretching mode, corresponding to the thioamide group, can appear at intermediate values around 3246 cm⁻¹ conicet.gov.ar.
The strong carbonyl (C=O) stretching band is a prominent feature in the FT-IR spectrum, typically appearing around 1680 cm⁻¹ oup.comconicet.gov.araip.org. This band's position can be influenced by factors such as hydrogen bonding and the electronic environment of the molecule oup.comconicet.gov.ar. The C=S stretching vibration, characteristic of the thiourea (B124793) moiety, is often observed in the lower wavenumber region centralasianstudies.orgmdpi.comjopcr.com. Bands around 820 cm⁻¹ have been associated with the C-S stretching frequency, which can be higher than in related thiourea compounds oup.com. Other significant bands include those attributed to N-H bending modes, which can contribute to strong absorptions in the 1500-1600 cm⁻¹ range conicet.gov.araip.org.
Here is a summary of some characteristic FT-IR absorption bands for this compound:
| Functional Group Vibration | Approximate Wavenumber (cm⁻¹) | Reference |
| N-H stretching (amide/thioamide) | 3100 - 3500 (multiple bands) | conicet.gov.araip.org |
| C=O stretching | ~1680 | oup.comconicet.gov.araip.org |
| N-H bending | 1500 - 1620 (multiple bands) | conicet.gov.araip.org |
| C=S stretching | ~820 | oup.com |
Note: Specific band positions can vary slightly depending on the physical state and experimental conditions.
FT-Raman spectroscopy complements FT-IR by providing information about molecular vibrations that are Raman active researchgate.netelixirpublishers.comresearchgate.netelixirpublishers.comelixirpublishers.com. Studies have combined FT-IR and FT-Raman analysis to obtain a more complete understanding of the vibrational properties of this compound researchgate.netelixirpublishers.comresearchgate.net. The FT-Raman spectra are typically recorded in regions such as 4000–100 cm⁻¹ or 3500–100 cm⁻¹ researchgate.netelixirpublishers.com. The C=O stretching mode, which is usually intense in IR, can also have a strong counterpart in the Raman spectrum, for instance, observed around 1682 cm⁻¹ in a related compound, with its intensity potentially enhanced by hydrogen bonding conicet.gov.ar. The C=S stretching mode may also be observed in the Raman spectrum, often with a strong intensity, around 798 cm⁻¹ in related species conicet.gov.ar.
A detailed interpretation of the vibrational spectra of this compound is often achieved through normal coordinate analysis and the calculation of the Potential Energy Distribution (PED) oup.comresearchgate.netelixirpublishers.comresearchgate.netelixirpublishers.com. This theoretical approach helps in assigning the observed vibrational frequencies to specific internal coordinates and understanding the contribution of different molecular motions to each band oup.comresearchgate.netelixirpublishers.comresearchgate.netelixirpublishers.com. Normal coordinate treatments, sometimes based on potential functions like the Urey-Bradley type supplemented with valence force functions, have been proposed to provide a complete vibrational assignment oup.comresearchgate.netresearchgate.net. The PED analysis allows researchers to confirm the nature of the vibrations, such as the coupled nature of the "thioureido" vibrations oup.com. Comparisons between experimental and theoretically calculated frequencies and PED values are used to validate the assignments elixirpublishers.comelixirpublishers.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is an essential technique for the structural elucidation and confirmation of this compound and its derivatives lookchem.commdpi.comnih.govresearchgate.netplos.org. It provides detailed information about the hydrogen and carbon atom environments within the molecule.
¹H NMR spectroscopy is used to identify and characterize the different types of hydrogen atoms in this compound lookchem.commdpi.comnih.govresearchgate.netplos.org. The chemical shifts (δ values in parts per million, ppm), multiplicity (singlet, doublet, multiplet, etc.), and coupling constants (J in Hertz, Hz) of the signals provide insights into the molecular structure and connectivity mdpi.com. For this compound, characteristic signals are expected for the protons of the acetyl methyl group and the N-H protons lookchem.comnih.gov. Studies on N-acyl thiourea derivatives have reported broad signals for NH protons in the range of 11.0–13.5 ppm, indicating their acidic nature and potential involvement in hydrogen bonding mdpi.com. Specific ¹H NMR data for this compound itself can include signals for the methyl protons and the protons attached to the nitrogen atoms lookchem.comnih.govconicet.gov.ar.
¹³C NMR spectroscopy provides information about the carbon skeleton of this compound lookchem.commdpi.comnih.govresearchgate.net. The chemical shifts (δ values in ppm) of the carbon signals are particularly useful for identifying the carbonyl (C=O) and thiocarbonyl (C=S) carbons, as well as the methyl carbon lookchem.comnih.gov. The thiocarbonyl carbon typically resonates at a characteristic downfield position due to the deshielding effect of the sulfur atom conicet.gov.ar. Similarly, the carbonyl carbon signal is also observed in the downfield region conicet.gov.ar. Studies on N-acyl thiourea compounds show characteristic signals for the C=S and C=O carbons in the range of 178-182 ppm and 165-171 ppm, respectively mdpi.comconicet.gov.ar.
Here is a summary of some characteristic NMR chemical shifts for this compound based on related compounds and general knowledge of functional groups:
| Nucleus | Functional Group/Carbon | Approximate Chemical Shift (δ ppm) | Reference (for related compounds/general) |
| ¹H | CH₃ (Acetyl) | ~2-3 | lookchem.comnih.gov |
| ¹H | NH (Thiourea) | ~7-10 (can be broad) | lookchem.comnih.gov |
| ¹H | NH (Amide) | ~9-13.5 (can be very broad) | mdpi.comconicet.gov.ar |
| ¹³C | C=S | ~178-182 | mdpi.comconicet.gov.ar |
| ¹³C | C=O | ~165-171 | mdpi.comconicet.gov.ar |
| ¹³C | CH₃ (Acetyl) | ~20-30 | lookchem.comnih.gov |
Note: Specific chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful technique used to determine the mass-to-charge ratio of ions, providing insights into the molecular weight and fragmentation patterns of a compound.
Fourier Transform Ion Cyclotron Resonance (FT-ICR)
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is a high-resolution mass spectrometry technique known for its exceptional mass accuracy and resolving power. mdpi.comresearchgate.net This technique is particularly valuable for analyzing complex mixtures and accurately determining the elemental composition of ions. FT-ICR-MS has been employed in the characterization of various organic compounds, including thiourea derivatives. mdpi.comcup.edu.cn While specific detailed research findings solely focused on this compound using FT-ICR are not extensively detailed in the provided results, FT-ICR-MS is generally applied for its ability to provide ultra-high resolving power and mass accuracy, which aids in the reliable assignment of molecular formulas to detected ions. mdpi.comresearchgate.net This is particularly useful for complex samples where numerous compounds might be present.
Advanced Chromatographic Techniques
Chromatographic techniques are essential for separating and quantifying components within a mixture.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation and quantification of polar and nonpolar compounds. A validated RP-HPLC method has been developed for the quantitative determination of N-acyl thiourea derivatives, which includes compounds structurally related to this compound. mdpi.commdpi.com For one specific N-acyl thiourea derivative bearing a 6-methylpyridine moiety, an RP-HPLC method was optimized and validated. mdpi.com This method demonstrated a linear relationship over a concentration range of 0.05 µg/mL to 40.00 µg/mL, with a correlation coefficient (R²) greater than 0.99. mdpi.com The detection limit (LOD) was determined to be 0.0174 µg/mL, and the quantitation limit (LOQ) was 0.0521 µg/mL. mdpi.com The precision and accuracy of this method were found to be within 98–102%, indicating its suitability for quantitative determination in routine quality control analyses. mdpi.com
An example of method validation data for a related N-acyl thiourea derivative is presented below:
| Parameter | Value |
| Linearity Range | 0.05 – 40.00 µg/mL |
| Correlation Coefficient (R²) | > 0.99 |
| LOD | 0.0174 µg/mL |
| LOQ | 0.0521 µg/mL |
| Precision (% RSD) | Within 98–102% |
| Accuracy (% Recovery) | Within 98–102% |
Another study describes a stability-indicating RP-HPLC method for the determination of N-acetyl-L-cysteine (NAC), a related compound, in cell culture media. insights.bioinsights.bio This method utilized a C18 column with an isocratic elution using a mobile phase of Acetonitrile and water (4:96 v/v) containing 0.1% TFA, detected at 212 nm. insights.bioinsights.bio While this specifically concerns N-acetyl-L-cysteine, it illustrates the application of RP-HPLC for quantifying acetylated sulfur-containing compounds.
Other Spectroscopic and Analytical Techniques
Beyond mass spectrometry and chromatography, other spectroscopic and analytical techniques provide valuable information about this compound.
UV-Vis Spectrophotometry in Kinetic Studies
UV-Vis spectrophotometry is a technique that measures the absorbance or transmittance of light in the ultraviolet-visible region of the spectrum. This method is frequently used in kinetic studies to monitor the progress of reactions by observing changes in absorbance over time. bioglobax.comnih.gov In the study of the oxidation of this compound (ACTU) by acidified bromate (B103136), UV-Vis spectrophotometry was used to monitor the slower reactions involving N-acetylurea formation. scielo.org.za The formation of bromine, a product in excess bromate conditions, was monitored by following its absorbance at 390 nm. scielo.org.za this compound itself has no absorbance in the visible region, making UV-Vis spectrophotometry suitable for monitoring the appearance or disappearance of species that absorb in this range during reactions involving this compound. scielo.org.za Kinetic experiments were performed at controlled temperature and ionic strength, with reactions monitored on a conventional UV-Vis spectrophotometer. scielo.org.za
V. Computational Chemistry and Theoretical Investigations of N Acetylthiourea
Quantum Chemical Calculations on N-Acetylthiourea
Quantum chemical calculations are fundamental in exploring the electronic structure and properties of molecules. For this compound, these calculations have been utilized to determine optimized geometries, analyze vibrational modes, and calculate electronic energies.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical method that approximates the electronic structure of a many-body system, such as a molecule, through the use of functionals. DFT studies on this compound have provided valuable information regarding its ground state properties and potential reaction mechanisms. researchgate.netresearchgate.netacs.orgelixirpublishers.comnih.gov
Geometrical Structure Optimization
Geometrical structure optimization in DFT involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, DFT calculations have been employed to determine optimized bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, such as those obtained from X-ray crystallography, to validate the accuracy of the computational model. Studies have shown good agreement between theoretically optimized geometric parameters and experimental data for related thiourea (B124793) derivatives. elixirpublishers.comresearchgate.netsciensage.info
Harmonic Vibrational Frequency Analysis
Harmonic vibrational frequency analysis is performed after geometry optimization to characterize the nature of the optimized structure (as a minimum or transition state) and to predict its vibrational spectrum. This involves calculating the second derivatives of the energy with respect to nuclear displacements, forming the Hessian matrix. The eigenvalues of the Hessian matrix provide the harmonic vibrational frequencies. For this compound, calculated vibrational frequencies, particularly using DFT methods like B3LYP with appropriate basis sets, have been compared with experimental infrared (IR) and Raman spectra to aid in peak assignment and understanding the molecule's vibrational modes. elixirpublishers.comderpharmachemica.comresearchgate.netresearchgate.netq-chem.com Scaling factors are often applied to calculated frequencies to better match experimental values. researchgate.netresearchgate.net
Molecular Electronic Energy Calculations
Molecular electronic energy calculations within the DFT framework provide the total electronic energy of the molecule in a given geometry. The electronic energy obtained from the optimized geometry represents the ground state energy. These energy values are crucial for determining the relative stability of different conformers or isomers and for calculating reaction energies and activation barriers. elixirpublishers.comscm.com For this compound, DFT has been used to calculate molecular electronic energy as part of spectroscopic property investigations and theoretical studies on its decomposition mechanism. researchgate.netresearchgate.netelixirpublishers.com The change in electronic energy, along with zero-point vibrational energy and thermal contributions, is used to calculate free energy changes for reactions. rsc.org
Ab Initio Methods
Ab initio methods, meaning "from the beginning," are a class of quantum chemical methods that are based directly on the fundamental principles of quantum mechanics, without recourse to empirical data. While generally more computationally expensive than DFT, ab initio methods can provide a systematically improvable approach to solving the electronic Schrödinger equation. Studies on thiourea and its derivatives, including this compound, have utilized ab initio methods to investigate their electronic structure and properties. researchgate.netacs.org These methods can also be used for geometry optimization and vibrational frequency analysis. elixirpublishers.comq-chem.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By applying classical mechanical principles, MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes, interactions with solvents or other molecules, and transitions between different states. nih.govjppres.comresearchgate.netbiorxiv.org
Electronic Structure and Bonding Feature Analysis
Theoretical calculations are instrumental in analyzing the electronic structure and bonding features of this compound. Methods like DFT are used to determine the optimized molecular geometry, electronic energy, and characteristics of chemical bonds within the molecule. These analyses help in understanding how electron density is distributed and shared among atoms.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of understanding a molecule's reactivity and electronic properties. Computational studies on this compound and related thioureas often involve calculating the energies and spatial distributions of the HOMO and LUMO. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. nih.govfishersci.ca These analyses can also reveal the potential sites for electron donation (HOMO) and electron acceptance (LUMO) within the molecule, indicating how charge transfer occurs. nih.govuni.lu
While specific HOMO-LUMO energy values for this compound vary depending on the computational method and basis set used, studies on similar thiourea derivatives show that these values are crucial for predicting chemical behavior. For instance, calculated HOMO and LUMO energies have been used to derive global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index. google.comwikipedia.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to investigate the bonding interactions and electron delocalization within a molecule. Applied to this compound and its derivatives, NBO analysis helps to understand the nature of hybridization, covalent and non-covalent interactions, and charge transfer effects. nih.govuni.lugoogle.comwikipedia.orgnih.gov This method transforms delocalized molecular orbitals into localized orbitals that correspond more closely to classical chemical bonds and lone pairs.
Population Analysis
Population analysis is employed in computational chemistry to quantify the distribution of electron density among the atoms in a molecule, providing information about atomic charges and bond orders. For this compound, population analysis, including methods like Mulliken population analysis and Natural Population Analysis (NPA), can reveal the partial charges on individual atoms. nih.govgoogle.com NPA is often preferred as it is considered to provide a more accurate and stable description of electron distribution, particularly in molecules with significant polar character.
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly DFT, are valuable tools for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the reaction pathway and identify the most energetically favorable route.
A theoretical study on the gas-phase pyrolysis of this compound utilized DFT calculations to propose a reaction mechanism. This study suggested a stepwise decomposition process.
Intrinsic Reaction Coordinate (IRC) Analysis
Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to trace the minimum energy pathway connecting a transition state to the corresponding reactant and product minima on the potential energy surface. This analysis is crucial for confirming that a located transition state indeed connects the intended reactant and product species and for understanding the detailed steps involved in the transformation. In computational studies of reaction mechanisms, including those involving thiourea derivatives, IRC analysis helps to visualize the molecular motions and energy changes along the reaction path, providing a more complete picture of the reaction mechanism.
Transition State Characterization
Characterizing transition states is a critical step in elucidating reaction mechanisms computationally. A transition state represents the highest energy point along the minimum energy pathway between reactants and products. Computational methods allow for the location and characterization of these transient species by calculating their geometries and energies. For the gas-phase pyrolysis of this compound, computational studies have aimed to characterize the transition states involved in the proposed stepwise mechanism. The rate-determining step in this pyrolysis was suggested to involve an intramolecular nucleophilic attack, implying the computational identification and characterization of the transition state associated with this specific step. Characterization involves verifying that the located structure is indeed a transition state (e.g., by having one imaginary vibrational frequency) and analyzing its geometry and electronic structure to understand the bond breaking and forming processes occurring at that point.
Thermodynamic and Kinetic Parameter Evaluation
Theoretical studies have been conducted to evaluate the thermodynamic and kinetic parameters associated with reactions involving this compound. For instance, density functional quantum chemical calculations have been used to propose and study the reaction mechanism for the gas-phase pyrolysis of this compound. researchgate.netresearchgate.net In one such study, the MPW1PW91/6-311G (d, p) level of theory was employed to evaluate thermodynamic and kinetic parameters at 600 K and 1 atm. researchgate.net The decomposition of this compound was found to yield ketene (B1206846) and thiourea. researchgate.net The calculations suggested a stepwise mechanism where an intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon of the acetyl group is the rate-determining step. researchgate.netresearchgate.net The kinetics of this reaction are influenced by the electron-withdrawing effect of the acetyl group. researchgate.netresearchgate.net
Computational methods can be used to determine activation thermodynamic parameters (ATPs) of chemical reactions by analyzing kinetic data. kg.ac.rs These parameters, such as enthalpy, entropy, and Gibbs free energy of activation, provide insights into the energy profile and feasibility of a reaction. tib.eu While specific detailed tables of thermodynamic and kinetic parameters for various reactions of this compound from computational studies were not extensively available in the search results, the pyrolysis study provides an example of how these parameters are evaluated theoretically to understand reaction mechanisms. researchgate.netresearchgate.net
Non-Covalent Interactions (NCI) and Intermolecular Forces Analysis
Non-covalent interactions (NCI) and intermolecular forces are crucial in determining the molecular packing, conformation, and interactions of this compound in different environments. researchgate.netnih.govuc.pt Theoretical studies, including those utilizing NCI analysis and the independent gradient model (IGM), have been applied to investigate these forces in systems involving this compound. researchgate.netchemrxiv.org
Analysis of non-covalent interactions can reveal the presence and nature of interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. nih.govchemrxiv.org For thiourea derivatives, including structural analogs of this compound, studies have shown the importance of intermolecular hydrogen bonds like N-H···S, C-H···O, and N-H···O in crystal structures and interactions. researchgate.net Intramolecular interactions, such as hydrogen bonding within the molecule, can also influence its conformation and properties. researchgate.net
Computational studies on the solvation of thiourea derivatives, including this compound, using models like the polarizable continuum solvation model (PCSM) have examined the effects of dispersion energy, repulsion energy, and electrostatic interactions in various solvents. researchgate.netresearchgate.net These studies highlight how solvent properties influence the solvation energy and, consequently, the behavior of the molecule in solution. researchgate.net
Interactive Table: Electrostatic Interaction of Thiourea Derivatives in Different Solvents (kcal/mol) researchgate.net
| Solvents | Thiourea | This compound | 1,3-Ethylene thiourea | N-Amino thiourea |
| THF | -12.96 | -14.2 | -11.87 | -15.26 |
| DMSO | -15.34 | -16.7 | -14.1 | -17.96 |
| CHCl3 | -13.38 | -15.67 | -12.26 | -15.73 |
| CH3NO2 | -15.24 | -13.22 | -11.01 | -14.2 |
Interactive Table: Dispersion and Repulsion Energy of Solvation (kcal/mol) researchgate.net
| Parameter | Thiourea | This compound | 1,3-Ethylene thiourea | N-Amino urea (B33335) |
| Dispersion energy | -11.64 | -17.19 | -15.09 | -3.51 |
| Repulsion energy | 1.87 | 2.60 | 2.25 | 2.10 |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the structural properties of compounds and their biological activities. researchgate.netanalis.com.myresearchgate.netsemanticscholar.org While direct QSAR studies focusing solely on this compound itself were not prominently found, research on thiourea derivatives, including those with acetyl groups or similar structures, provides context for how computational parameters are used in QSAR. researchgate.netanalis.com.myresearchgate.net
QSAR studies on thiourea derivatives have utilized various molecular descriptors calculated through computational methods to build predictive models for biological activities such as antifungal or anti-amoebic properties. analis.com.myresearchgate.netsciensage.info These descriptors can include electronic parameters (e.g., HOMO-LUMO energies, electronegativity), steric parameters, and lipophilicity (e.g., Log P). semanticscholar.orgsciensage.info
For example, a QSAR study on carbonyl thiourea derivatives investigated the relationship between their molecular structures and anti-amoebic activity using methods like multiple linear regression (MLR) and partial least squares (PLS). analis.com.myresearchgate.net This study utilized atom-centered fragment descriptors, which provide information about hydrophobic and dispersive interactions relevant to biological processes. analis.com.my
Another study on thiourea derivatives containing a thiazole (B1198619) moiety correlated quantum chemical parameters such as HOMO-LUMO energies, ionization potential (IP), electron affinity (EA), electronegativity, hardness, and softness with antifungal activity. sciensage.info The study found strong correlations between these computed parameters and the observed biological activity. sciensage.info
Interactive Table: Quantum Chemical Parameters and MIC values for Thiourea Derivatives with Thiazole Moiety sciensage.info
| Compound | EHOMO (eV) | ELUMO (eV) | IP (-EHOMO) | EA (-ELUMO) | η (I-A)/2 | σ 1/η | χ (I+A)/2 | Log P | MIC values |
| 1a | -6.180 | -3.140 | 6.180 | 3.140 | 1.520 | 0.658 | 4.660 | 2.317 | 100 |
| 1b | -5.981 | -1.448 | 5.981 | 1.448 | 2.267 | 0.441 | 3.714 | 2.302 | ... |
| 1c | -5.943 | -1.410 | 5.943 | 1.410 | 2.267 | 0.441 | 3.676 | 1.417 | ... |
| 1d | -6.147 | -1.747 | 6.147 | 1.747 | 2.200 | 0.455 | 3.947 | 2.559 | 100 |
| Note: Specific MIC values for compounds 1b and 1c were not provided in the snippet. |
Vi. Applications of N Acetylthiourea in Advanced Chemical Systems
Role in Organic Synthesis of Heterocyclic Compounds
N-Acetylthiourea is a key reactant in the synthesis of a variety of heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. mdpi.com
Precursor for Thiazolidine (B150603) Derivatives
This compound acts as a precursor for the synthesis of thiazolidine derivatives. lookchem.com For instance, it reacts with 1,3-dibromopropyne under specific conditions to yield thiazolidine derivatives, such as 4-bromomethylidene-2-acetylimino-1,3-thiazolidine. lookchem.com This reaction typically proceeds through an intermediate bromoethynylmethylsulfide, which subsequently undergoes cyclization to form the thiazolidine ring system. lookchem.com The structure of the resulting thiazolidine derivatives can be confirmed using spectroscopic methods like IR, 1H, and 13C NMR, as well as elemental analysis. lookchem.com The incorporation of the thiazolidine core is significant as this heterocyclic system is found in various biologically active molecules, including some drugs used in the treatment of type 2 diabetes. csic.eshznu.edu.cn
Building Block for Pyrimidines and Triazines
Thiourea (B124793) derivatives, including N-acyl thioureas, are recognized as versatile intermediates for the synthesis of various heterocyclic compounds, such as pyrimidines and 1,2,4-triazines. mdpi.com While direct synthesis of pyrimidines and triazines specifically from this compound is not extensively detailed in the provided snippets, the broader class of thiourea derivatives is established for this purpose. The synthesis of pyrimidine (B1678525) and triazine derivatives often involves reactions between thioureas or their derivatives with suitable co-reactants, such as those containing aldehyde equivalents or other nitrogen-containing compounds. tcichemicals.com
Synthesis of Thiourea Derivatives with Specific Biological Activities
This compound can be a starting material or an intermediate in the synthesis of other thiourea derivatives that exhibit a range of biological activities. mdpi.commdpi.com The general synthesis of N-acyl thiourea derivatives often involves the reaction of an acid chloride with ammonium (B1175870) thiocyanate (B1210189), followed by the addition of an amine to the resulting isothiocyanate. mdpi.com By incorporating different heterocyclic amines or other functional groups, novel N-acyl thiourea derivatives with specific biological properties can be synthesized. mdpi.com Research has shown that thiourea derivatives possess diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects. mdpi.commdpi.com For example, new N-acyl thiourea derivatives bearing heterocyclic rings like benzothiazole (B30560) or methylpyridine moieties have demonstrated anti-biofilm and antioxidant activities. mdpi.com
Catalytic Applications of this compound and its Complexes
This compound and its metal complexes have shown potential for use as catalysts in various chemical reactions. centralasianstudies.org The ability of this compound to coordinate with transition metals, often through its sulfur and oxygen atoms, leads to the formation of stable chelate complexes. centralasianstudies.org These complexes can exhibit catalytic properties in organic synthesis and redox reactions. centralasianstudies.org
Use in Organic Synthesis Reactions
Coordination compounds of transition metals, including those with thiourea derivatives, are known to be effective catalysts in organic synthesis. centralasianstudies.org The complexes formed between this compound and metals like copper(II) have been synthesized and studied for their potential in catalysis. centralasianstudies.org The specific catalytic applications in organic synthesis reactions involving this compound complexes are an area of ongoing research.
Analytical Chemistry Applications
Thiourea-based compounds, including this compound derivatives, have garnered significant attention in analytical chemistry due to their ability to act as chemosensors and components in potentiometric sensors for the detection of various ions rsc.orgnih.govmdpi.com. Their structural characteristics, featuring N-H and C=S groups, enable interactions with analytes through hydrogen bonding and coordination researchgate.net.
Chemosensors for Metal Ions (e.g., Ag+, Hg) and Anions
This compound derivatives have been explored as chemosensors for the detection of metal ions such as Ag+ and Hg2+, as well as various anions rsc.orgnih.govresearchgate.netmdpi.com. Chemosensors operate by undergoing a change in their chemical or physical properties upon interaction with a specific analyte, providing a detectable signal, often optical (color change or fluorescence) rsc.orgnih.govresearchgate.net.
Research has shown that thiourea-based chemosensors can selectively detect metal ions like Ag+ and Hg2+. For instance, a naphthylthiourea-modified cyclodextrin (B1172386) derivative demonstrated a highly sensitive and selective "turn-on" fluorescent sensing ability for Hg2+ ions in water and living cells nankai.edu.cn. The proposed mechanism involved the transformation of the thiourea moiety to a urea (B33335) derivative induced by Hg2+-mediated desulfurization nankai.edu.cn. Another study involving a perylenebisimide scaffold with thiourea fragments developed a fluorescent turn-on Hg2+ chemodosimeter whose sensing performance was enhanced by acetate (B1210297) nih.gov. This process involved a stepwise desulfurization and N-acylation of the thiourea derivative nih.gov.
Thiourea-based compounds are also effective in sensing various anions, including F-, ClO-, CN-, AcO-, PO42-, and SO42- rsc.orgnih.gov. The interaction between the N-H units of the thiourea group and anions through hydrogen bonding is a key mechanism for recognition, leading to changes in the chromogenic or fluorogenic properties of the sensor nih.govmdpi.com. For example, a thiourea-functionalized poly(phenyleneethynylene) exhibited a "turn-off" fluorescence sensing ability for Ag+ and a color change and fluorescence quenching upon addition of F- rsc.org.
Detailed research findings highlight the different sensing mechanisms and selectivities achieved by modifying the thiourea structure and incorporating it into various molecular architectures. The ability to tune the interactions with specific ions makes this compound derivatives promising candidates for developing highly selective and sensitive chemosensors for environmental and biological monitoring rsc.orgnih.govresearchgate.net.
Potentiometric Sensors for Heavy Metals
Potentiometric sensors are electrochemical devices that measure the potential difference between two electrodes to determine the concentration (activity) of a specific ion in a solution ijnc.irchimia.ch. These sensors often utilize ion-selective electrodes (ISEs) where a perm-selective membrane is designed to respond primarily to the target ion chimia.ch.
N-acyl thiourea derivatives, which include this compound, have been identified for their potential analytical applications, such as potentiometric sensors for heavy metals mdpi.com. Heavy metal contamination poses significant environmental and health risks, necessitating the development of sensitive and selective detection methods ijnc.ir.
While the provided search results broadly discuss potentiometric sensors for heavy metals and mention N-acyl thiourea derivatives in this context mdpi.comijnc.irchimia.chresearchgate.net, specific detailed research findings focusing solely on this compound itself as the ionophore or active component in a potentiometric sensor for heavy metals were not extensively detailed within the provided snippets. However, the general principle involves the interaction of the heavy metal ion with a recognition element within the sensor membrane, leading to a potential change proportional to the ion's concentration ijnc.irchimia.ch. The thiourea moiety's ability to coordinate with metal ions is fundamental to its application in such sensors researchgate.net.
Potentiometric sensors offer advantages for field, in situ, and online environmental analysis chimia.chresearchgate.net. The development of ionophore-based membranes exhibiting high selectivity and sensitivity is crucial for the effective detection of low concentrations of heavy metal ions in complex samples ijnc.ir.
Vii. Environmental and Degradation Studies of N Acetylthiourea
Environmental Fate and Transport
Based on estimation methods, N-Acetylthiourea is expected to exhibit very high mobility in soil. nih.gov This is indicated by an estimated Koc value of 22. nih.gov Volatilization from moist soil surfaces is not anticipated to be a significant environmental fate process for this compound. nih.gov
Degradation Pathways of this compound
This compound can undergo various degradation processes in the environment, including photochemical, hydrolytic, and microbial degradation. europa.eumdpi.comresearchgate.net
Photochemical degradation involves the breakdown of a substance through exposure to light. The rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals has been estimated. nih.gov
Hydrolytic degradation refers to the breakdown of a compound by reaction with water. While detailed studies specifically on the hydrolytic degradation of this compound in aqueous environments are not extensively detailed in the provided information, related studies on the oxidation of this compound by substances like chlorite (B76162) and chlorine dioxide in aqueous media have been conducted. pageplace.de These reactions can lead to the desulfurization of the thiocarbamide group, producing the corresponding urea (B33335) product and sulfate (B86663). pageplace.de The stability of intermediate sulfur oxo-acids during this oxidation pathway was found to be low. pageplace.de
Microbial degradation involves the breakdown of substances by microorganisms. Some research indicates studies on the microbial degradation of this compound. While specific mechanisms are not detailed in the provided snippets, microbial processes can play a role in the transformation and removal of this compound from various environmental compartments.
Kinetics of Environmental Degradation
The kinetics of this compound degradation in the environment are influenced by various factors, including the presence of reactive species and environmental conditions.
The reaction with hydroxyl radicals is a significant degradation pathway for many organic compounds in the atmosphere. The rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals has been estimated to be 3.8 x 10⁻¹¹ cm³/molecule-sec at 25 °C. nih.gov This estimated rate constant corresponds to an atmospheric half-life of approximately 10 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov
Table 1: Estimated Atmospheric Degradation Kinetic Parameter
| Parameter | Value | Conditions | Source |
| Rate constant for reaction with hydroxyl radicals (vapor-phase) | 3.8 x 10⁻¹¹ cm³/molecule-sec | 25 °C | nih.gov |
| Atmospheric half-life (estimated) | ~10 hours | [OH] = 5 x 10⁵ cm⁻³ | nih.gov |
It is important to note that this is an estimated value based on a structure estimation method. nih.gov
Viii. Future Research Directions and Emerging Trends
Development of Novel N-Acetylthiourea Derivatives with Enhanced Properties
The core this compound scaffold is a versatile building block for the synthesis of new molecules with enhanced biological and chemical properties. A primary research trend involves the strategic modification of the this compound structure to create derivatives with superior performance in specific applications.
Key Research Findings:
Enhanced Biological Activity: A significant area of focus is the development of derivatives with potent biological activities. By incorporating various heterocyclic rings such as thiazole (B1198619), benzothiazole (B30560), pyridine, and pyrimidine (B1678525), researchers have synthesized new N-acyl thiourea (B124793) compounds with notable antimicrobial, anti-biofilm, and antioxidant properties. mdpi.comnih.govresearchgate.net For instance, derivatives bearing a 6-methylpyridine moiety have shown high antioxidant capacity and anti-biofilm activity against E. coli. mdpi.comnih.gov Similarly, the introduction of benzodioxole or benzimidazole (B57391) moieties has led to derivatives with significant anticancer activity, in some cases exceeding the efficacy of existing drugs like doxorubicin. analis.com.mynih.gov The anticancer potential is often influenced by the electronic properties of substituents on the aromatic rings; electron-withdrawing groups have been shown to improve the lipophilicity and cytotoxic activity of the molecules. analis.com.my
Improved Corrosion Inhibition: this compound derivatives are being developed as effective corrosion inhibitors for various metals and alloys, including carbon steel and aluminum, in acidic environments. anjs.edu.iqresearchgate.netanalis.com.my The inhibitive properties are attributed to the presence of nitrogen, oxygen, and sulfur atoms, which facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that retards both anodic and cathodic reactions. researchgate.netjmaterenvironsci.com The adsorption mechanism often follows the Langmuir adsorption isotherm. anjs.edu.iq
Table 1: Examples of this compound Derivatives and Their Enhanced Properties
| Derivative Class | Substituent/Moiety | Enhanced Property | Target Application |
|---|---|---|---|
| N-Acyl Thioureas | 6-Methylpyridine | Antioxidant, Anti-biofilm mdpi.comnih.gov | Antimicrobial Agents |
| N-Acyl Thioureas | Benzothiazole | Anti-biofilm mdpi.comresearchgate.net | Antimicrobial Agents |
| Benzoyl Thioureas | Nitro group (para-position) | Cytotoxicity (HeLa cells) analis.com.my | Anticancer Agents |
| Benzodioxole Thioureas | Aromatic/heterocyclic amines | Cytotoxicity (HCT116, HepG2) nih.gov | Anticancer Agents |
| N-Aroyl-N'-Aryl Thioureas | p-aminophenyl, thiazole | Corrosion Inhibition (Carbon Steel) anjs.edu.iq | Industrial Additives |
Advanced Computational Modeling and Machine Learning in this compound Research
Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and optimization of this compound derivatives. These in silico methods provide deep insights into molecular behavior, predict properties, and guide experimental synthesis, thereby reducing time and cost.
Key Research Findings:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is widely used to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. researchgate.netnih.gov These models help identify key molecular descriptors—such as mass, polarizability, electronegativity, and partition coefficients—that are critical for the anticancer or antimicrobial activity of the compounds. nih.govnih.gov QSAR serves as a predictive tool to estimate the efficacy of novel, unsynthesized derivatives and to prioritize candidates for synthesis. researchgate.netnih.gov
Molecular Docking: Molecular docking simulations are employed to predict the binding orientation and affinity of this compound derivatives to the active sites of biological targets like proteins and enzymes. farmaciajournal.com This technique has been instrumental in understanding the mechanism of action for derivatives designed as inhibitors of targets such as DNA gyrase (antibacterial), acetylcholinesterase (neurodegenerative diseases), and Epidermal Growth Factor Receptor (EGFR) in cancer cells. nih.govnih.govekb.eg Docking studies reveal crucial interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex, guiding the rational design of more potent inhibitors. farmaciajournal.comnih.gov
Solvation and Reactivity Models: Advanced models like the Polarizable Continuum Solvation Model (PCSM) are used to study the behavior of this compound and its derivatives in different solvents. researchgate.net These calculations provide insights into thermodynamic properties, solvation free energy, and dipole moments, which are crucial for understanding reaction mechanisms and predicting solubility. researchgate.net
Table 2: Application of Computational Models in this compound Research
| Computational Technique | Application | Key Insights Provided |
|---|---|---|
| QSAR | Predicting biological activity (anticancer, antibacterial) | Identifies key structural features and physicochemical properties correlated with activity. nih.govnih.gov |
| Molecular Docking | Elucidating ligand-protein interactions | Predicts binding modes, affinities, and specific interactions (e.g., hydrogen bonds) with enzyme active sites. nih.govfarmaciajournal.comnih.gov |
| Density Functional Theory (DFT) | Calculating molecular properties | Optimizes molecular geometry and determines electronic properties for reactivity analysis. researchgate.net |
Exploration of New Catalytic Applications and Mechanisms
The inherent ability of the this compound backbone to coordinate with metal ions is paving the way for its use in catalysis. The sulfur and oxygen/nitrogen atoms act as effective donor sites, allowing for the formation of stable metal complexes with potential catalytic activity.
Key Research Findings:
Coordination Chemistry: this compound acts as a versatile ligand, capable of coordinating with a variety of transition metals, including copper(II), nickel(II), cobalt(II), palladium(II), and platinum(II). casjournal.orgnih.govuobasrah.edu.iq It can coordinate as a monodentate ligand through the sulfur atom or as a bidentate ligand through both sulfur and oxygen atoms, often forming stable chelate structures. casjournal.org
Catalyst Development: These metal complexes are being actively investigated as catalysts for organic synthesis, including oxidation and reduction reactions. casjournal.org The specific geometry of the metal complex, such as square-planar or octahedral, influences its catalytic performance. nih.govuobasrah.edu.iq The development of N-acyl thiourea-based palladium(II) complexes, for example, has shown promise in specialized catalytic applications. nih.gov The field is moving towards designing heterogeneous catalysts based on these complexes to improve reusability and simplify product purification. nih.gov
This compound in Advanced Functional Materials
The structural features of this compound and its derivatives make them attractive candidates for the development of advanced functional materials. Their ability to form metal complexes and participate in polymer chains is being explored for creating materials with novel properties.
Key Research Findings:
Polymers and Coatings: Derivatives such as Acetyl thiourea chitosan (B1678972) polymer have been synthesized and studied for material applications. jmaterenvironsci.com This particular polymer demonstrates effective corrosion inhibition properties, suggesting its potential use in protective coatings for metals. jmaterenvironsci.com
Metal-Organic Frameworks: The coordination of this compound ligands with metal ions can lead to the formation of extended structures, including polymeric chains. researchgate.net This opens up possibilities for designing metal-organic frameworks (MOFs) and coordination polymers. These materials are of interest for their potential applications in areas such as gas storage, separation, and sensing.
Materials with Optical Properties: Research into the coordination compounds of this compound with transition metals aims to create a scientific basis for materials with unique optical properties, which could find use in various technologies. casjournal.org
Q & A
Q. What advanced techniques elucidate the polymerization degree of this compound-metal complexes?
- Methodology : Combine dynamic light scattering (DLS) for size distribution and MALDI-TOF for molecular weight analysis. Studies show Hg(II) complexes form oligomers (n=3–5) at 0.1 M ionic strength, while higher ionic strength favors dimers .
Methodological Guidelines
- Reproducibility : Document all synthetic steps, reagent sources (e.g., LGC Limited’s N-phenylthiourea as a reference), and instrumental parameters (e.g., NMR shim settings) .
- Data Validation : Use triplicate measurements for kinetic studies and error propagation analysis. Report uncertainties in stability constants (e.g., logβ ± 0.1) .
- Conflict Resolution : Compare enzyme activity assays using shared substrates (e.g., Fluor-de-Lys) and normalize data to basal activity levels to reconcile activation discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
